Potassium dibutyldithiocarbamate

説明

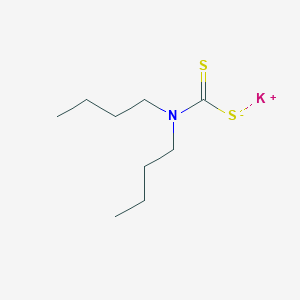

Potassium dibutyldithiocarbamate is a potassium salt of dibutyldithiocarbamic acid (general formula: $ \text{(C}4\text{H}9\text{)}2\text{NCS}2^-\text{K}^+ $). Dithiocarbamates are characterized by their $ \text{R}2\text{NCS}2^- $ backbone, which forms stable complexes with transition metals and alkali/alkaline earth metals. This compound is primarily utilized in industrial applications such as rubber vulcanization accelerators, stabilizers in polymer formulations, and lubricant additives . Its dibutyl substituents enhance lipophilicity, influencing solubility and reactivity in non-polar matrices.

特性

CAS番号 |

136-29-8 |

|---|---|

分子式 |

C9H18KNS2 |

分子量 |

243.5 g/mol |

IUPAC名 |

potassium;N,N-dibutylcarbamodithioate |

InChI |

InChI=1S/C9H19NS2.K/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);/q;+1/p-1 |

InChIキー |

CTAGWAHHVKDYTF-UHFFFAOYSA-M |

SMILES |

CCCCN(CCCC)C(=S)[S-].[K+] |

異性体SMILES |

CCCCN(CCCC)C(=S)[S-].[K+] |

正規SMILES |

CCCCN(CCCC)C(=S)[S-].[K+] |

他のCAS番号 |

136-29-8 |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural and Functional Comparison

Application-Based Comparisons

Rubber Vulcanization

- Zinc dibutyldithiocarbamate : Accelerates sulfur cross-linking in natural and synthetic rubbers, enhancing elasticity and durability. Acts synergistically with thiuram disulfides .

- This compound : Functions as an ultra-accelerator in latex dispersions, offering faster curing rates than zinc analogs .

Industrial and Chemical Synergy

- Lubricant Additives : Methylenebis(dibutyldithiocarbamate) improves viscosity index in engine oils, outperforming ethylenediamine derivatives .

- Polymer Stabilizers : Zinc dibutyldithiocarbamate acts as a peroxide scavenger, delaying oxidative degradation in plastics .

- Latex Production : this compound is preferred in synthetic polyisoprene latex vulcanization for its rapid cross-linking efficiency .

準備方法

Ethanol-Based Synthesis

A high-yield method (91%) involves dissolving KOH in ethanol and slowly adding dibutylamine and CS₂ at 10–15°C. Ethanol acts as a polar aprotic solvent, facilitating the dissolution of KOH and stabilizing the ionic intermediate. After 12 hours of stirring at ambient temperature, the product precipitates as a white solid, which is filtered and washed with cold ethanol.

Hydrocarbon Solvent Systems

Patents describe alternative approaches using non-polar solvents like xylene or dimethylbenzene. For instance, dibutylamine and KOH are mixed in xylene at 0–10°C, followed by dropwise addition of CS₂. The mixture is then heated to 30–50°C to enhance reaction kinetics, achieving yields exceeding 85%. This method minimizes side reactions by reducing water content, though it requires careful temperature control to prevent CS₂ volatilization.

Critical Process Parameters

Molar Ratios and Reactant Addition

Stoichiometric excess of CS₂ relative to dibutylamine (typically 1.2:1) ensures complete conversion of the amine. Slow addition of CS₂ is critical to mitigate exothermic side reactions, which can lead to thiuram disulfide formation if oxidants like iodine are present. For example, rapid CS₂ addition in ethanol-based systems elevates local temperatures, promoting oxidation by residual oxygen.

Role of Dispersing Agents

In hydrocarbon solvents, dispersing agents such as fatty alcohol-polyoxyethylene ether (AEO-3 or AEO-7) improve reactant miscibility and prevent agglomeration. These agents enhance interfacial contact between the aqueous KOH phase and organic reactants, reducing reaction time by 30–40%.

Isolation and Purification Techniques

Filtration and Washing

The product is typically isolated by vacuum filtration and washed with cold ethanol or hexane to remove unreacted dibutylamine and KOH byproducts. Ethanol washing also eliminates residual CS₂, which is sparingly soluble in cold ethanol (<5 g/L at 10°C).

Drying and Crystallization

Drying under reduced pressure (40–60°C) yields a free-flowing powder with >98% purity. Recrystallization from hot ethanol further enhances purity, though this step reduces overall yield by 10–15% due to solubility losses.

Comparative Analysis of Methodologies

Mechanistic Insights and Side Reactions

Base Catalysis and Equilibrium Dynamics

The reaction rate is influenced by the concentration of ethoxide ions (C₂H₅O⁻) in ethanol, though base catalysis alone cannot account for the observed kinetics. Quasi-equilibrium conditions favor the dithiocarbamate anion, with proton transfer steps limiting the overall rate.

Industrial-Scale Considerations

Q & A

Q. What are the optimal reaction conditions for synthesizing potassium dibutyldithiocarbamate to ensure high yield and purity?

The synthesis typically involves reacting carbon disulfide with dibutylamine in the presence of potassium hydroxide. Key parameters include:

- Solvent choice : Ethanol or dichloromethane are preferred due to their polarity and ability to dissolve intermediates .

- Temperature : Reactions under reflux (e.g., 60–80°C) enhance reaction rates while minimizing decomposition .

- Molar ratios : A 1:1 molar ratio of dibutylamine to carbon disulfide is critical to avoid byproducts like thiourea derivatives .

Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Ethanol | 85–90% yield |

| Temperature | 70°C | Reduces side reactions |

| Reaction Time | 4–6 hrs | Maximizes conversion |

Q. Which spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

- FTIR : Identifies the ν(C=S) stretching vibrations (950–1050 cm⁻¹) and ν(N–CS₂) bands (1450–1550 cm⁻¹), confirming ligand coordination .

- NMR : ¹H NMR reveals alkyl proton environments (δ 0.8–1.6 ppm for butyl groups), while ¹³C NMR confirms carbamodithioate carbon signals (δ 190–210 ppm) .

- UV-Vis : Detects charge-transfer transitions in metal complexes (e.g., d-d transitions for Cu²+ or Ni²+ complexes) .

Advanced Research Questions

Q. How do contradictory data on the complexation efficiency of this compound with transition metals arise, and how can they be resolved?

Discrepancies often stem from:

- Solvent effects : Polar solvents (e.g., DMF) stabilize ionic complexes, while nonpolar solvents favor neutral species .

- pH dependence : Protonation of the dithiocarbamate group at low pH reduces metal-binding capacity, leading to inconsistent stability constants .

Resolution : Use standardized conditions (e.g., pH 7–9, ethanol/water mixtures) and cross-validate with multiple techniques (e.g., cyclic voltammetry for redox-active complexes) .

Q. What experimental designs mitigate decomposition of this compound under oxidative or thermal conditions?

- Oxidative stability : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent disulfide formation .

- Thermal stability : Avoid temperatures >100°C; thermogravimetric analysis (TGA) shows decomposition onset at ~120°C .

Methodology : Conduct accelerated aging studies with controlled O₂ levels and monitor via HPLC or Raman spectroscopy .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- DFT calculations : Model the electron density at the sulfur atoms to predict nucleophilic reactivity (e.g., Fukui indices) .

- Molecular dynamics : Simulate ligand-metal binding energies to optimize catalyst design (e.g., for Cu-mediated cross-coupling reactions) .

Case Study : DFT-predicted Ni²+ complex stability aligns with experimental EXAFS data (Ni–S bond length: 2.25 Å) .

Q. What strategies address conflicting reports on the cytotoxicity of dithiocarbamate-metal complexes in biological studies?

Contradictions arise from:

- Cell line variability : V79 cells show higher tolerance than HeLa cells due to glutathione metabolism differences .

- Dosage thresholds : Cytotoxicity is dose-dependent; IC50 values vary by 2–3 orders of magnitude across studies .

Best Practices : Use standardized cell viability assays (e.g., MTT) and report metal-ligand stoichiometry explicitly .

Methodological Guidance

Q. How to design a reproducible protocol for studying metal-ligand kinetics with this compound?

Q. What statistical approaches reconcile variability in adsorption studies of dithiocarbamate derivatives on mineral surfaces?

- Langmuir vs. Freundlich models : Use AIC/BIC criteria to determine the best fit for isotherm data .

- Error analysis : Report confidence intervals for adsorption capacity (e.g., 95% CI: 45–52 mg/g for chalcopyrite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。